2-{8-[(diethylamino)methyl]-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl}ethyl 3,4,5-trimethoxybenzoate
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Overview
Description
The compound 2-{8-[(diethylamino)methyl]-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl}ethyl 3,4,5-trimethoxybenzoate is a complex organic molecule with significant applications in various scientific fields. It is known for its role as a pharmacologically active inhibitor and has been studied for its effects on intracellular calcium homeostasis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The key steps include:
Formation of the purine core: This involves the cyclization of appropriate precursors under controlled conditions.
Attachment of the diethylamino group: This step typically requires the use of diethylamine and a suitable activating agent.
Introduction of the trimethoxybenzoate group: This is achieved through esterification reactions using 3,4,5-trimethoxybenzoic acid and an appropriate alcohol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: Typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the diethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions include various derivatives of the original compound, often with modified pharmacological properties .
Scientific Research Applications
The compound has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on cellular processes, particularly calcium signaling.
Medicine: Investigated for its potential therapeutic effects, including as an inhibitor of protein kinase C and as a calcium antagonist.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of protein kinase C and the modulation of calcium channels. It binds to specific molecular targets, altering the signaling pathways involved in calcium homeostasis. This leads to changes in cellular functions, including reduced membrane potential and altered neurotransmitter release .
Comparison with Similar Compounds
Similar Compounds
- 8-(Diethylamino)octyl-3,4,5-trimethoxybenzoate hydrochloride
- 3,4,5-Trimethoxybenzoic acid derivatives
- Diethylaminoethyl esters of various benzoic acids
Uniqueness
The compound’s unique combination of a purine core with a trimethoxybenzoate group and a diethylamino side chain gives it distinct pharmacological properties. It is particularly effective as a calcium antagonist and protein kinase C inhibitor, setting it apart from other similar compounds .
Properties
Molecular Formula |
C24H33N5O7 |
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Molecular Weight |
503.5 g/mol |
IUPAC Name |
2-[8-(diethylaminomethyl)-3,7-dimethyl-2,6-dioxopurin-1-yl]ethyl 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C24H33N5O7/c1-8-28(9-2)14-18-25-21-19(26(18)3)22(30)29(24(32)27(21)4)10-11-36-23(31)15-12-16(33-5)20(35-7)17(13-15)34-6/h12-13H,8-11,14H2,1-7H3 |
InChI Key |
FMUQMLMBOWBVII-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC1=NC2=C(N1C)C(=O)N(C(=O)N2C)CCOC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
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